2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol typically involves the condensation reaction between 3,5-difluoroaniline and salicylaldehyde . The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bond . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol involves its interaction with specific molecular targets and pathways. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their structure and function . Additionally, the phenolic group can participate in hydrogen bonding and π-π interactions, further influencing biological activity .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzenamine: Similar in structure but lacks the imine and phenolic groups.
2-{(E)-[(2,6-difluorophenyl)imino]methyl}phenol: Similar imine and phenolic groups but different substitution pattern on the aromatic ring.
Uniqueness
2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of both imine and phenolic groups allows for versatile chemical modifications and applications in various fields .
Properties
IUPAC Name |
2-[(3,5-difluorophenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c14-10-5-11(15)7-12(6-10)16-8-9-3-1-2-4-13(9)17/h1-8,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAVWIXWPTVLDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC(=CC(=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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